molecular formula C14H11FO B7763462 2-Fluoro-4-(3-methylphenyl)benzaldehyde

2-Fluoro-4-(3-methylphenyl)benzaldehyde

Cat. No.: B7763462
M. Wt: 214.23 g/mol
InChI Key: JKNJZTKCKWMPFN-UHFFFAOYSA-N
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Description

2-Fluoro-4-(3-methylphenyl)benzaldehyde is a fluorinated aromatic aldehyde characterized by a fluorine substituent at the ortho position and a 3-methylphenyl group at the para position relative to the aldehyde functional group. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and materials chemistry. Its structure combines electron-withdrawing (fluorine) and electron-donating (methylphenyl) groups, which modulate its reactivity and physicochemical properties.

Properties

IUPAC Name

2-fluoro-4-(3-methylphenyl)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO/c1-10-3-2-4-11(7-10)12-5-6-13(9-16)14(15)8-12/h2-9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKNJZTKCKWMPFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=CC(=C(C=C2)C=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-4-(3-methylphenyl)benzaldehyde can be achieved through several methods. One common approach involves the fluorination of 4-(3-methylphenyl)benzaldehyde using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction typically requires a solvent like acetonitrile and may be carried out at room temperature or slightly elevated temperatures to achieve optimal yields.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale fluorination processes using specialized equipment to ensure safety and efficiency. The choice of fluorinating agent and reaction conditions can be optimized to maximize yield and minimize by-products. Continuous flow reactors may be employed to enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-(3-methylphenyl)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: 2-Fluoro-4-(3-methylphenyl)benzoic acid.

    Reduction: 2-Fluoro-4-(3-methylphenyl)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Fluoro-4-(3-methylphenyl)benzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored as a precursor for the development of pharmaceutical compounds with potential therapeutic effects.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Fluoro-4-(3-methylphenyl)benzaldehyde involves its interaction with specific molecular targets, depending on the context of its application. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for certain targets, thereby influencing its overall activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following section compares 2-Fluoro-4-(3-methylphenyl)benzaldehyde with structurally related fluorinated benzaldehydes, focusing on molecular properties, reactivity, and applications.

Structural and Molecular Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Position) Key Features
This compound C₁₄H₁₁FO* ~218.24* 2-F, 4-(3-methylphenyl) Balanced electronic effects
3-Fluoro-4-hydroxybenzaldehyde C₇H₅FO₂ 140.11 3-F, 4-OH Hydrogen bonding capability
2-Fluoro-4-(trifluoromethyl)benzaldehyde C₈H₄F₄O 192.11 2-F, 4-CF₃ Strong electron-withdrawing group
2-Fluoro-4-(trifluoromethoxy)benzaldehyde C₈H₄F₄O₂ 208.11 2-F, 4-OCF₃ Enhanced lipophilicity
2-Fluoro-4-(4-methylsulfanylphenyl)benzaldehyde C₁₄H₁₁FOS 246.30 2-F, 4-(4-SCH₃C₆H₄) Sulfur-containing substituent
2-Fluoro-4-(methoxymethyl)benzaldehyde C₉H₉FO₂ 168.17 2-F, 4-CH₂OCH₃ Ether group for solubility

*Estimated based on structural analogs.

Reactivity and Functional Group Influence

  • Electrophilicity : The aldehyde group in this compound is less electrophilic than in analogs like 2-Fluoro-4-(trifluoromethyl)benzaldehyde due to the electron-donating 3-methylphenyl group, which counterbalances the electron-withdrawing fluorine. In contrast, trifluoromethyl (CF₃) or trifluoromethoxy (OCF₃) groups significantly enhance electrophilicity, facilitating nucleophilic additions .
  • Hydrogen Bonding: Unlike 3-Fluoro-4-hydroxybenzaldehyde, which contains a phenolic -OH group for hydrogen bonding (solubility in polar solvents), the target compound’s lack of -OH limits its aqueous solubility but improves lipid membrane permeability .

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